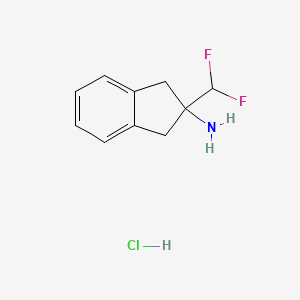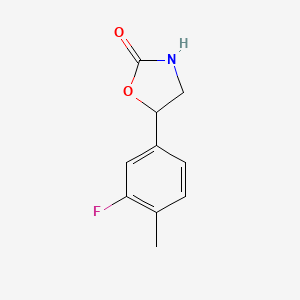
5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents. This compound features a 1,3-oxazolidin-2-one ring substituted with a 3-fluoro-4-methylphenyl group, which imparts unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 3-fluoro-4-methylphenyl isocyanate with ethylene oxide under controlled conditions to form the oxazolidinone ring . Another method includes the cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to facilitate the formation of the oxazolidinone ring. For instance, the use of triazabicyclodecene as a catalyst has been reported to improve the yield of oxazolidinone derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophilic reagents like bromine or nitric acid. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazolidinone derivatives such as:
Linezolid: A well-known antibiotic used to treat various bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Contezolid: A newer oxazolidinone derivative with promising antibacterial properties.
Uniqueness
5-(3-Fluoro-4-methylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-fluoro-4-methylphenyl group enhances its antibacterial activity and may contribute to reduced resistance development compared to other oxazolidinones .
Eigenschaften
Molekularformel |
C10H10FNO2 |
|---|---|
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
5-(3-fluoro-4-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10FNO2/c1-6-2-3-7(4-8(6)11)9-5-12-10(13)14-9/h2-4,9H,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
XLEWNFBUKSPKLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CNC(=O)O2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


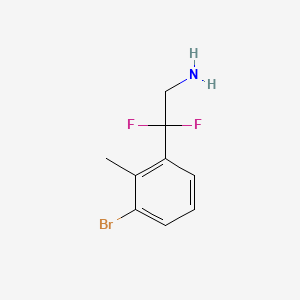
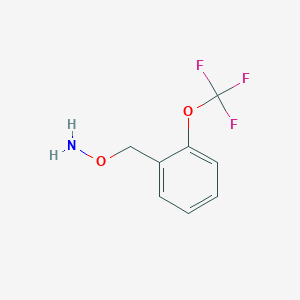
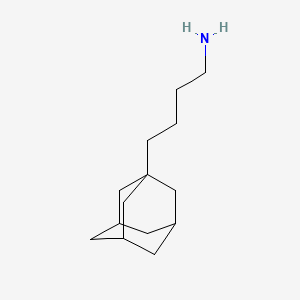
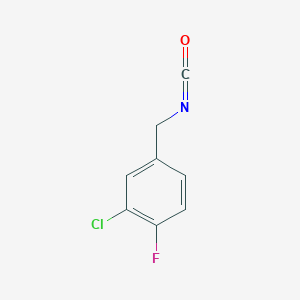
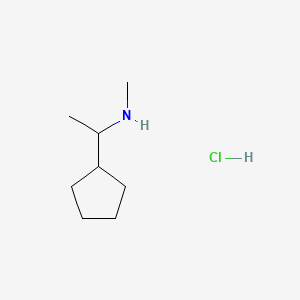
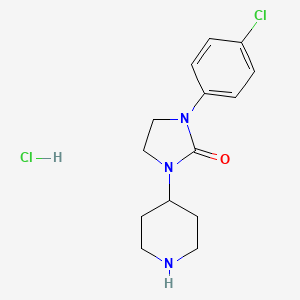
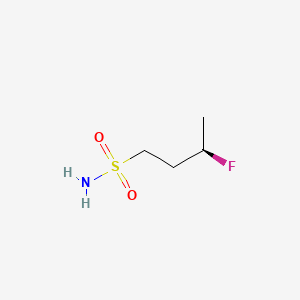
![2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans](/img/structure/B13588599.png)
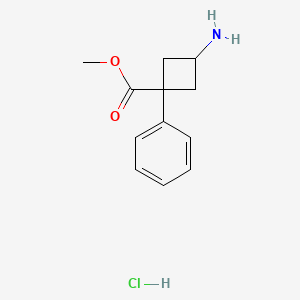
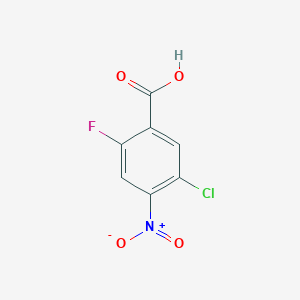

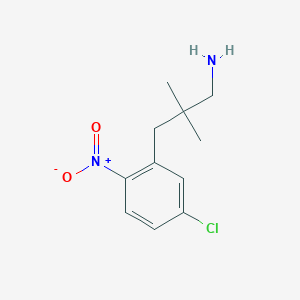
![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)
